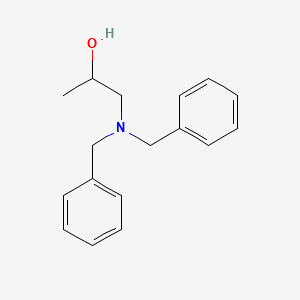

1-(Dibenzylamino)propan-2-ol

Beschreibung

1-(Dibenzylamino)propan-2-ol is a secondary amine featuring two benzyl groups attached to the nitrogen atom and a hydroxyl group at the second carbon of the propane backbone. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of AMPK activators and GDF15 inducers . Its synthesis typically involves reacting dibenzylamine with an epoxide (oxirane) under nitrogen at 70°C for 24 hours, followed by purification via column chromatography . Derivatives of this compound often exhibit variations in the phenoxy or amino substituents, which significantly influence their physicochemical and biological properties.

Eigenschaften

CAS-Nummer |

93723-61-6 |

|---|---|

Molekularformel |

C17H21NO |

Molekulargewicht |

255.35 g/mol |

IUPAC-Name |

1-(dibenzylamino)propan-2-ol |

InChI |

InChI=1S/C17H21NO/c1-15(19)12-18(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3 |

InChI-Schlüssel |

WXEYIBICXWVANI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Dibenzylamino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with an epoxide, such as propylene oxide, under basic conditions. The reaction typically proceeds as follows:

Reactants: Dibenzylamine and propylene oxide

Conditions: Basic medium (e.g., sodium hydroxide) and solvent (e.g., ethanol)

Procedure: The dibenzylamine is dissolved in the solvent, and the propylene oxide is added dropwise while maintaining the reaction mixture at a controlled temperature. The reaction is stirred for several hours until completion, followed by purification through distillation or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Dibenzylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium dichromate or pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium dichromate in acidic medium (e.g., sulfuric acid)

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophiles such as halides or amines in the presence of a base

Major Products Formed:

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of secondary amines

Substitution: Formation of substituted amines or ethers

Wissenschaftliche Forschungsanwendungen

1-(Dibenzylamino)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Dibenzylamino)propan-2-ol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and dibenzylamino groups enable it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

Key Observations :

- Melting Points: Bulky substituents (e.g., 4-tert-butylphenoxy in Compound 10) increase melting points due to reduced molecular mobility, whereas smaller groups (e.g., p-tolyloxy in Compound 8) result in lower melting points .

- Yields : Yields vary widely (26–96%), influenced by steric hindrance and electronic effects of substituents. For example, trifluoromethyl groups (BC1618) achieve 86% yield due to favorable reactivity , while pyridinyl derivatives (Compound 5) yield only 26% due to steric challenges .

- Physical State: Most derivatives are white solids, but compounds with flexible substituents (e.g., 3,4-dimethylphenoxy in Compound 13) form oils .

Spectral and Analytical Data

- Infrared Spectroscopy (IR) : All derivatives show characteristic O-H stretches (~3350 cm⁻¹) and N-H stretches (~3300 cm⁻¹), confirming hydroxyl and amine functionalities .

- NMR Spectroscopy: 1H NMR: Protons adjacent to oxygen (e.g., CH₂ in the propanol backbone) resonate at δ 3.5–4.5 ppm, while benzyl protons appear at δ 7.2–7.4 ppm . 13C NMR: Quaternary carbons in aromatic rings (e.g., 4-trifluoromethylphenyl in BC1618) exhibit distinct shifts due to electron-withdrawing effects .

- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular weights, e.g., Compound 9 (376.2271) and BC1618 (416.2584) .

Reactivity and Functional Group Trends

- Electron-Withdrawing Groups (EWGs): Derivatives with EWGs (e.g., -NO₂ in Compound 22, -CF₃ in BC1618) exhibit enhanced stability but reduced nucleophilicity .

- Electron-Donating Groups (EDGs) : Methoxy groups (Compound 14) increase solubility in polar solvents due to enhanced hydrogen bonding .

- Halogenated Derivatives : Bromine and iodine substituents (Compounds 21, 23) introduce steric bulk, complicating purification and reducing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.